![molecular formula C17H17BrN2OS B2798916 (2-bromophenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone CAS No. 2034361-12-9](/img/structure/B2798916.png)
(2-bromophenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-bromophenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H17BrN2OS and its molecular weight is 377.3. The purity is usually 95%.
BenchChem offers high-quality (2-bromophenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-bromophenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- N-(Pyridin-2-yl)amides : This compound can be synthesized from a-bromoketones and 2-aminopyridine under specific reaction conditions. It is formed via C–C bond cleavage promoted by I2 and TBHP in toluene. N-(Pyridin-2-yl)amides have received attention due to their varied medicinal applications .
- 3-Bromoimidazo[1,2-a]pyridines : These versatile compounds are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added. The cyclization to form imidazopyridines is promoted by further bromination, and no base is needed. These 3-bromoimidazopyridines can be further transformed into other skeletons .
- C–C Bond Cleavage Strategies : The synthesis of N-(pyridin-2-yl)amides via C–C bond cleavage represents an attractive approach. Developing methods for constructing amides directly by CC bond cleavage is meaningful, and this compound contributes to that field .
- Dearomative Arylation-Acylation : Cooperative visible-light-mediated and NHC-catalyzed reactions involving N-(2-bromobenzoyl)indoles with aldehydes can lead to highly functionalized polycyclic indolines. Such reactions have implications in chemical biology and synthetic organic chemistry .
- Pyrazoline Derivatives : A newly synthesized pyrazoline derivative containing a bromophenyl group has been investigated for its neurotoxic potential. This research explores its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain. Behavioral parameters and swimming potential are also assessed .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Biology
Neurotoxicity Research
properties
IUPAC Name |
(2-bromophenyl)-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2OS/c18-15-4-2-1-3-14(15)17(21)20-10-13(11-20)19-7-5-16-12(9-19)6-8-22-16/h1-4,6,8,13H,5,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNXKVLTHWYSTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-bromophenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.